molecular formula C21H26F3N5O B14925420 2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)acetamide

2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)acetamide

Cat. No.: B14925420
M. Wt: 421.5 g/mol
InChI Key: IIEKLOLXLQLENK-UHFFFAOYSA-N
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Description

2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a cyclopropyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core This can be achieved through a series of cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl and cyclopropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include signal transduction and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)ACETAMIDE
  • **2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)ACETAMIDE

Uniqueness

The uniqueness of 2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H26F3N5O

Molecular Weight

421.5 g/mol

IUPAC Name

2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide

InChI

InChI=1S/C21H26F3N5O/c1-11-19-16(21(22,23)24)9-17(12-3-4-12)26-20(19)29(27-11)10-18(30)25-13-7-14-5-6-15(8-13)28(14)2/h9,12-15H,3-8,10H2,1-2H3,(H,25,30)

InChI Key

IIEKLOLXLQLENK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(F)(F)F)CC(=O)NC4CC5CCC(C4)N5C

Origin of Product

United States

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